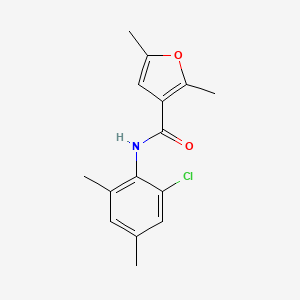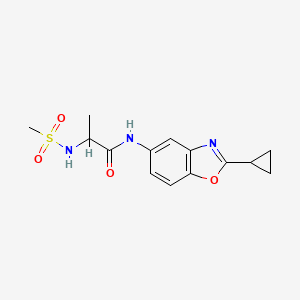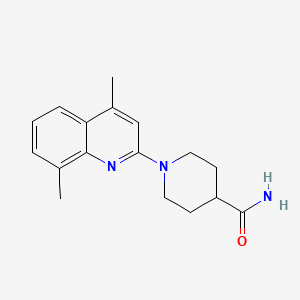![molecular formula C11H17N3O2 B7532901 N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7532901.png)
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-carboxamide, also known as DMOCN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMOCN is a pyrrolidine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
科学研究应用
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-carboxamide has been studied for its potential therapeutic applications in various scientific research fields. It has been found to exhibit anticonvulsant, anxiolytic, and antidepressant activities in animal models. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, this compound has been investigated for its potential use as a drug delivery system for various drugs.
作用机制
The exact mechanism of action of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-carboxamide is not fully understood. However, it has been proposed that this compound may exert its pharmacological effects through the modulation of neurotransmitter systems in the brain, including the GABAergic and glutamatergic systems. This compound has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in the survival and differentiation of neurons.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to increase the levels of BDNF in the brain, which may contribute to its neuroprotective effects. This compound has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which may protect against oxidative stress-induced damage. In addition, this compound has been shown to increase the levels of acetylcholine in the brain, which may contribute to its potential use in the treatment of Alzheimer's disease.
实验室实验的优点和局限性
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-carboxamide has several advantages and limitations for laboratory experiments. One of the advantages is its low toxicity, which makes it a safe compound to use in animal studies. This compound has also been found to have good solubility in water and organic solvents, which makes it easy to administer in various experimental settings. However, one of the limitations of this compound is its relatively low potency, which may require higher doses to achieve significant pharmacological effects.
未来方向
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-carboxamide has shown promising potential for various therapeutic applications, and future research should focus on further elucidating its mechanism of action and exploring its potential use in the treatment of neurodegenerative disorders. In addition, future research should investigate the potential use of this compound as a drug delivery system for various drugs. Furthermore, the development of more potent derivatives of this compound may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Conclusion:
This compound is a pyrrolidine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. It has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. This compound has shown promising potential for various therapeutic applications, and future research should focus on further elucidating its mechanism of action and exploring its potential use in the treatment of neurodegenerative disorders.
合成方法
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-carboxamide can be synthesized through various methods. One of the methods involves the reaction of 3,5-dimethyl-4-chloroacetyl-1,2-oxazole with pyrrolidine-1-carboxamide in the presence of a base. Another method involves the reaction of 3,5-dimethyl-4-isocyanato-1,2-oxazole with pyrrolidine-1-carboxylic acid in the presence of a base. Both methods have been reported to yield this compound in good yields.
属性
IUPAC Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-8-10(9(2)16-13-8)7-12-11(15)14-5-3-4-6-14/h3-7H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTZQLBHAGMCGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-[1-[2-(tert-butylcarbamoylamino)-2-oxoethyl]benzimidazol-2-yl]ethyl]benzamide](/img/structure/B7532824.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzenesulfonamide](/img/structure/B7532829.png)

![Imidazol-1-yl-[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7532850.png)
![[4-(Imidazole-1-carbonyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7532852.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B7532857.png)


![N-[1-(dimethylamino)-1-oxopropan-2-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7532871.png)



![2-(2,6-dichlorophenyl)-N'-[2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetyl]acetohydrazide](/img/structure/B7532897.png)
![N-[3-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-2H-benzotriazole-5-carboxamide](/img/structure/B7532915.png)
